molecular formula C15H17NO2 B2559199 3-[(4-Ethoxyphenoxy)methyl]aniline CAS No. 1016729-14-8

3-[(4-Ethoxyphenoxy)methyl]aniline

Cat. No.: B2559199
CAS No.: 1016729-14-8
M. Wt: 243.306
InChI Key: LMGYXCHLOVFMDN-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenoxy)methyl]aniline is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is a derivative of aniline, featuring an ethoxyphenoxy group attached to the benzene ring through a methylene bridge. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenoxy)methyl]aniline typically involves the reaction of 4-ethoxyphenol with formaldehyde and aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethoxyphenol is replaced by the aniline group via a methylene bridge. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenoxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in halogenated or nitrated products .

Scientific Research Applications

3-[(4-Ethoxyphenoxy)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenoxy)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethoxyphenoxy)methyl]aniline is unique due to the presence of both the ethoxy and phenoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-17-14-6-8-15(9-7-14)18-11-12-4-3-5-13(16)10-12/h3-10H,2,11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGYXCHLOVFMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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